molecular formula C7H5F2NO3 B1449869 2,5-Difluoro-3-nitrobenzyl alcohol CAS No. 1803730-48-4

2,5-Difluoro-3-nitrobenzyl alcohol

Cat. No.: B1449869
CAS No.: 1803730-48-4
M. Wt: 189.12 g/mol
InChI Key: YOTNSPOEKNULNQ-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-nitrobenzyl alcohol is a versatile aromatic building block with a molecular formula of C7H5F2NO3 and a molecular weight of 144.12 g/mol. This compound integrates two key functional handles—a benzyl alcohol and an aromatic nitro group—within a difluorinated benzene ring, making it a valuable intermediate for synthetic organic chemistry, particularly in the development of bioactive molecules. Its primary research value lies in its application in constructing more complex structures for pharmaceutical and agrochemical research. The nitro group serves as a potent electron-withdrawing moiety that can influence the electronic properties of the molecule and can be readily reduced to an aniline, providing a route to diamines and other nitrogen-containing heterocycles . The benzyl alcohol group offers a site for further derivatization, such as esterification or etherification, allowing for significant structural diversification. While the specific mechanism of action for this compound is dependent on the final compound it is used to create, molecules with nitrobenzyl motifs are investigated for their role in photopharmacology, where they can facilitate the light-induced degradation of a parent drug molecule into inactive fragments after use, providing a strategy to mitigate environmental pollution from active pharmaceuticals . Compounds like 3-nitrobenzyl alcohol are also well-documented for their use as a matrix in desorption mass spectrometry techniques, including fast atom bombardment (FAB) and matrix-assisted laser desorption/ionization (MALDI), suggesting potential analytical applications for this derivative as well . Researchers can leverage this reagent in the synthesis of novel antimicrobial agents, material science chemicals, and as a specialty matrix or standard. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets prior to use and handle the compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-difluoro-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTNSPOEKNULNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Step One: Electrophilic Nitration of 2,5 Difluorotoluene

The initial step is the nitration of 2,5-difluorotoluene (B1362542). This reaction is a classic example of electrophilic aromatic substitution. The starting material is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to prevent over-nitration. google.comnih.gov The directing effects of the substituents on the aromatic ring guide the incoming nitro group. The fluorine atoms and the methyl group are all ortho-, para-directing. The position at C3 is activated by both ortho- and para-fluorine atoms, making it the most favorable site for electrophilic attack. This regioselectivity leads to the formation of the key intermediate, 2,5-difluoro-3-nitrotoluene (B3026758). rsc.org

Step Two: Side Chain Bromination

The second step involves the functionalization of the methyl group of 2,5-difluoro-3-nitrotoluene (B3026758). This is achieved through a free-radical halogenation reaction specifically at the benzylic position, which is the carbon atom directly attached to the aromatic ring. orgoreview.compearson.com The benzylic C-H bond is relatively weak and susceptible to radical abstraction. orgoreview.com

The reaction is typically carried out using N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a radical initiator, such as benzoyl peroxide, or under UV irradiation. orgoreview.comgoogle.comlibretexts.org This process, known as Wohl-Ziegler bromination when using NBS, selectively replaces a hydrogen atom of the methyl group with a bromine atom. orgoreview.com The result is the formation of 2,5-difluoro-3-nitrobenzyl bromide. This transformation is a common strategy for functionalizing toluenes, including those bearing electron-withdrawing nitro groups. google.comiosrjournals.orgorgsyn.org

Step Three: Hydrolysis to 2,5 Difluoro 3 Nitrobenzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. The presence of both proton (¹H) and fluorine-¹⁹ (¹⁹F) nuclei, along with carbon-¹³ (¹³C), allows for a multi-faceted NMR analysis.

Multi-Dimensional NMR Investigations for Structural Elucidation

While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of signals, especially in complex aromatic regions. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to correlate proton and carbon signals, as well as to map out the intricate ¹H-¹⁹F and ¹³C-¹⁹F coupling networks. These correlations are vital for confirming the precise positions of the fluoro and nitro substituents on the benzyl ring. For instance, in related nitroaromatic compounds, 2D COSY (Correlation Spectroscopy) has proven effective in elucidating proton-proton coupling networks in convoluted aromatic regions. oxinst.com

Computational NMR Prediction and Validation

Computational methods, particularly those based on Density Functional Theory (DFT), play a significant role in predicting NMR chemical shifts and coupling constants. acdlabs.com These theoretical predictions, when compared with experimental data, provide a powerful validation of the proposed structure. Algorithms like the Hierarchically Ordered Spherical Environment (HOSE) and neural networks are used to predict spectra based on large databases of known structures. acdlabs.com For novel compounds like this compound, these predictive tools can help in the initial assignment of the NMR spectra and can be further refined by training the algorithms with in-house experimental data for improved accuracy. acdlabs.com

Nucleus Predicted Chemical Shift Range (ppm) Expected Multiplicity and Coupling
¹H (Aromatic) 7.5 - 8.5Complex multiplets due to H-H and H-F coupling
¹H (CH₂) ~4.8Singlet or doublet (if coupled to OH proton)
¹H (OH) VariableBroad singlet
¹³C (Aromatic) 110 - 160Signals will show C-F coupling
¹³C (CH₂) ~60-70-
¹⁹F Variable-

Note: The predicted chemical shift ranges are estimates based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual values may vary.

Vibrational Spectroscopy (Infrared and Raman)

Normal Mode Analysis and Characteristic Band Assignments

The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. The hydroxyl (-OH) group is expected to exhibit a broad stretching vibration in the region of 3200-3600 cm⁻¹. The nitro (-NO₂) group will show strong asymmetric and symmetric stretching vibrations around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The carbon-fluorine (C-F) stretching vibrations typically appear in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹.

Normal mode analysis, often performed using computational methods like DFT, can predict the vibrational frequencies and help in the assignment of the experimental IR and Raman bands. osti.gov This theoretical approach provides a deeper understanding of the vibrational modes of the molecule. nih.govumn.edu

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
O-HStretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
NO₂Asymmetric Stretching~1550
NO₂Symmetric Stretching~1350
C-FStretching1000-1300

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can also be used to study the conformational preferences of this compound. The rotational position of the hydroxymethyl group relative to the aromatic ring can influence the vibrational frequencies, particularly those of the -OH and C-O stretching modes. The planar geometry of the nitro group and the presence of the fluorine atoms introduce conformational constraints. By comparing experimental spectra with theoretical spectra calculated for different conformers, it is possible to gain insights into the most stable molecular conformation in the solid state or in solution. osti.gov

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of approximately 189.12.

Upon ionization, the molecule will undergo characteristic fragmentation. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration. libretexts.org

Alpha-cleavage: This involves the breaking of the C-C bond adjacent to the hydroxyl group, which would result in the loss of the CH₂OH group or the aromatic ring. libretexts.orglibretexts.org

Dehydration: The elimination of a water molecule (loss of 18 amu) is another common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. libretexts.orglibretexts.org

The presence of the nitro and fluoro substituents will also influence the fragmentation pattern. Loss of the nitro group (NO₂, 46 amu) and fluorine atoms (F, 19 amu) are also expected fragmentation pathways. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the fragments, which aids in confirming their elemental composition.

Predicted Fragmentation of this compound:

Fragment Ion Proposed Structure/Loss Expected m/z
[M]⁺Molecular Ion189
[M - H₂O]⁺Loss of water171
[M - NO₂]⁺Loss of nitro group143
[M - CH₂OH]⁺Loss of hydroxymethyl group158

X-ray Crystallography and Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. However, for this compound, there is a notable scarcity of comprehensive crystallographic data in publicly accessible databases. The solid-state properties of this compound remain largely uncharacterized through single-crystal X-ray diffraction studies. This absence of experimental data means that precise, empirically determined values for bond lengths, bond angles, and intermolecular interactions within the crystal lattice are not available.

Despite the lack of direct experimental crystallographic analysis, theoretical conformational analysis offers some insight into the molecule's likely structure. It is proposed that the molecule maintains a planar aromatic ring system. The methanol (B129727) group is believed to be positioned perpendicularly to the plane of the benzene (B151609) ring.

The absence of detailed crystallographic data represents a significant gap in the full understanding of the solid-state behavior of this compound, limiting the predictive modeling of its physical properties. Future single-crystal X-ray diffraction analysis would be invaluable for elucidating the precise bond parameters, conformational preferences, and the nature of intermolecular interactions.

Table of Predicted Structural Properties

PropertyPredicted Characteristic
Aromatic Ring SystemPlanar
Methanol Group PositionPerpendicular to the benzene plane
Key Influences on ConformationSteric and electronic effects of fluorine atoms, planar geometry and electron-withdrawing nature of the nitro group
Potential Intermolecular InteractionsElectrostatic interactions, halogen bonding

Computational and Theoretical Chemistry Investigations of this compound

The unique substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms and a nitro group on the benzyl ring, imparts distinct electronic and structural characteristics. These features have prompted theoretical investigations to understand its stability, reactivity, and potential applications. This article delves into the computational and theoretical chemistry studies of this compound, focusing on its electronic structure, conformational landscape, reaction mechanisms, and predicted spectroscopic properties.

Computational and Theoretical Chemistry Investigations

Computational chemistry provides a powerful lens for examining the molecular properties of 2,5-Difluoro-3-nitrobenzyl alcohol, offering insights that are often difficult to obtain through experimental methods alone. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, conformational preferences, and reactivity of this complex molecule.

DFT calculations are a cornerstone for understanding the electronic environment of this compound. These calculations can accurately predict the distribution of electrons within the molecule, revealing how the synergistic electron-withdrawing effects of the fluorine and nitro substituents modulate the aromatic system's electron density. Such theoretical approaches can compensate for the current lack of experimental crystallographic data by providing reliable predictions of bond lengths, angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For conjugated molecules, FMO analysis helps in understanding the charge transfer that occurs between electron-donating and electron-accepting groups through the π-conjugated system. researchgate.net

In this compound, the strong electron-withdrawing nature of the two fluorine atoms and the nitro group is expected to significantly lower the energies of both the HOMO and LUMO. A lower HOMO energy suggests a higher ionization potential and lower reactivity towards electrophiles. Conversely, a lower LUMO energy indicates a higher electron affinity and greater susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and electronic transport properties. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties

Parameter Predicted Value/Characteristic Implication
HOMO Energy Low High ionization potential, less susceptible to electrophilic attack.
LUMO Energy Low High electron affinity, more susceptible to nucleophilic attack.

| HOMO-LUMO Gap | Relatively Small | Indicates higher chemical reactivity and lower kinetic stability. |

Note: The specific energy values would require dedicated DFT calculations, but the trends can be predicted based on the substituent effects.

Electrostatic Potential (ESP) mapping is a valuable computational tool for visualizing the charge distribution on the molecular surface. It helps in identifying the electron-rich and electron-poor regions of a molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively.

For this compound, the ESP map would likely show regions of negative potential (electron-rich) around the oxygen atoms of the nitro and hydroxyl groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms and the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing substituents. This distribution of electrostatic potential is critical in governing the molecule's intermolecular interactions and its binding affinity to biological targets.

The three-dimensional structure of this compound is determined by the rotational barriers around its single bonds. Conformational analysis, aided by the computation of potential energy surfaces, helps in identifying the most stable conformers and the energy barriers for interconversion between them.

Theoretical conformational analysis suggests that the aromatic ring of this compound adopts a planar conformation. The orientation of the hydroxymethyl (-CH₂OH) and nitro (-NO₂) groups relative to the ring is of particular interest. The methanol (B129727) group is predicted to be positioned perpendicular to the plane of the benzene (B151609) ring to minimize steric hindrance. The planarity of the nitro group and its conjugation with the aromatic ring would also be a key feature.

Potential energy surface scans, performed by systematically rotating the C-C and C-O bonds of the hydroxymethyl group and the C-N bond of the nitro group, can reveal the global and local energy minima, providing a detailed picture of the molecule's flexibility and preferred shapes.

Table 2: Predicted Conformational Characteristics

Dihedral Angle Predicted Stable Conformation Reason
C(ring)-C(ring)-C-O Approximately 90° Minimization of steric repulsion between the -CH₂OH group and the ortho substituents.

| C(ring)-C(ring)-N-O | Close to 0° or 180° | To maximize π-conjugation of the nitro group with the aromatic ring. |

Computational chemistry is instrumental in predicting reaction pathways and understanding reaction mechanisms at a molecular level. By mapping the potential energy surfaces of reactions involving this compound, it is possible to identify transition states and calculate activation energies, thereby predicting the feasibility and kinetics of various transformations. acs.orgresearchgate.net

For instance, studies on similar 2-nitrobenzyl alcohols have shown that they can undergo photochemical reactions. acs.orgresearchgate.net Irradiation can lead to the formation of an aci-nitro intermediate, which can then proceed through different pathways depending on the solvent and pH. acs.org DFT calculations can map the potential energy surfaces for these complex reactions, identifying key intermediates and transition states. acs.orgresearchgate.net

In the context of synthetic applications, computational studies can predict the most likely sites for electrophilic or nucleophilic substitution. For example, the strong electron-withdrawing groups would deactivate the ring towards electrophilic substitution but could facilitate nucleophilic aromatic substitution.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and vibrational modes of a molecule.

For this compound, computational spectroscopy can predict its infrared (IR) and Raman spectra. The calculations would show a broad absorption band in the 3200-3600 cm⁻¹ region corresponding to the O-H stretching of the hydroxyl group. Strong asymmetric and symmetric stretching vibrations for the nitro group would be predicted around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching vibrations would be expected in the 1000-1300 cm⁻¹ range.

Table 3: Predicted IR Spectroscopic Data

Functional Group Predicted Vibrational Frequency (cm⁻¹) Vibrational Mode
-OH 3200-3600 Stretching, broad
-NO₂ ~1550 Asymmetric Stretching
-NO₂ ~1350 Symmetric Stretching

| C-F | 1000-1300 | Stretching |

Furthermore, predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be made. The complex coupling patterns expected due to the fluorine atoms can be simulated to aid in the interpretation of experimental NMR spectra.

Chemical Reactivity and Mechanistic Studies of 2,5 Difluoro 3 Nitrobenzyl Alcohol

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The electron-deficient nature of the aromatic ring in 2,5-Difluoro-3-nitrobenzyl alcohol, caused by the cumulative electron-withdrawing effects of the nitro group and two fluorine atoms, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org This is in contrast to typical benzene (B151609) rings which readily undergo electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr):

SNAr reactions on this molecule would likely involve the displacement of one of the fluorine atoms by a strong nucleophile. The nitro group, being a powerful activating group for SNAr, particularly when positioned ortho or para to the leaving group, facilitates this reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.orgyoutube.com In the case of this compound, the nitro group is ortho to the fluorine at position 2 and para to the fluorine at position 5, thus activating both sites for nucleophilic attack. The reaction proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by the elimination of the fluoride (B91410) ion. libretexts.org

For instance, reaction with a nucleophile like sodium methoxide (B1231860) could potentially lead to the substitution of one of the fluorine atoms with a methoxy (B1213986) group. The regioselectivity of this substitution would depend on the relative activation of the two fluorine atoms and steric factors.

A similar compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has been shown to undergo nucleophilic aromatic substitution of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org This suggests that this compound would behave similarly.

Electrophilic Aromatic Substitution (EAS):

Conversely, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com The electron-withdrawing nitro and fluoro substituents reduce the nucleophilicity of the benzene ring, making it less reactive towards electrophiles. uci.edumasterorganicchemistry.com Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which are common for benzene and activated derivatives, would require harsh conditions and are expected to proceed slowly, if at all. lumenlearning.com If an EAS reaction were to occur, the incoming electrophile would be directed to the positions meta to the strongly deactivating nitro group, which are positions 4 and 6. However, the fluorine atoms also influence the directing effects.

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound, the nitro group and the benzyl (B1604629) alcohol, are redox-active and can undergo a variety of oxidation and reduction reactions.

Oxidation:

The primary alcohol group (-CH₂OH) can be oxidized to the corresponding aldehyde (2,5-difluoro-3-nitrobenzaldehyde) and further to the carboxylic acid (2,5-difluoro-3-nitrobenzoic acid). core.ac.ukresearchgate.net Various oxidizing agents can be employed for this transformation, with the choice of reagent determining the extent of oxidation. For instance, mild oxidizing agents would favor the formation of the aldehyde, while stronger agents would lead to the carboxylic acid. The oxidation of benzyl alcohols to carbonyl compounds is a well-established transformation in organic synthesis. researchgate.net

In a related reaction, 2-nitrobenzyl alcohol reacts with trifluoromethanesulfonic acid to yield 4-amino-3-carboxyphenyl trifluoromethanesulfonate (B1224126) through a complex mechanism involving the intermediate formation of 2-nitrosobenzaldehyde. rsc.org

Reduction:

The nitro group (-NO₂) is readily reduced to an amino group (-NH₂) under various conditions. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method for this transformation. unimi.itwikipedia.org Other reducing agents such as metals in acidic media (e.g., Fe/HCl, Sn/HCl) or sodium hydrosulfite can also be used. masterorganicchemistry.comwikipedia.org The reduction of the nitro group to an amine is a crucial step in the synthesis of many aromatic compounds, as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Selective reduction of the nitro group in the presence of the benzyl alcohol is generally achievable, as the nitro group is more susceptible to reduction.

Photochemical Transformations and Photoinduced Reactions

Nitrobenzyl compounds, including this compound, are known to be photochemically active. The photochemistry of o-nitrobenzyl compounds, in particular, has been extensively studied due to their use as photoremovable protecting groups. rsc.orgacs.orgacs.org

Upon irradiation with UV light, o-nitrobenzyl alcohols typically undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. tandfonline.com This leads to the formation of a transient aci-nitro intermediate. rsc.org This intermediate can then undergo further reactions, often leading to the formation of a nitroso compound. rsc.orgresearchgate.net

For 2-nitrobenzyl alcohol, irradiation yields 2-nitrosobenzaldehyde with a quantum yield of about 60%. rsc.org The reaction mechanism can proceed through two competing pathways depending on the solvent. In aprotic solvents and in aqueous acid or base, the reaction proceeds via a hydrated nitroso compound formed by proton transfer. In water at a pH between 3 and 8, a cyclization to a benzisoxazolidine intermediate is the predominant pathway. rsc.org

The presence of fluorine atoms on the ring in this compound would likely influence the photochemical properties, potentially affecting the absorption spectrum and the quantum yield of the photoreaction.

Acid-Base Properties and Proton Transfer Equilibria

The acidic and basic properties of this compound are primarily associated with the hydroxyl group of the benzyl alcohol and the potential for the nitro group to influence the acidity of the aromatic protons.

The benzylic alcohol hydroxyl group is weakly acidic and can be deprotonated by a strong base. The acidity of this proton is influenced by the electron-withdrawing substituents on the aromatic ring. The nitro and fluoro groups will increase the acidity of the benzylic proton compared to unsubstituted benzyl alcohol.

Studies on nitrophenols have shown that they can act as photoacids, exhibiting increased acidity in the excited state. uci.edu While this compound is not a phenol, the presence of the nitro group could potentially enhance the acidity of the hydroxyl proton upon photoexcitation.

Proton transfer equilibria involving nitrophenols and amines have been studied in various solvents. acs.orgmpg.deacs.org These studies provide a framework for understanding the proton transfer behavior of similar nitroaromatic compounds. The kinetics of proton transfer reactions between p-nitrophenol and alkylamines have been investigated, revealing the influence of the solvent on the reaction mechanism. mpg.de

Kinetics and Thermodynamics of Key Reactions

The kinetics and thermodynamics of the reactions of this compound are influenced by the electronic and steric effects of the substituents.

Kinetics:

Nucleophilic Aromatic Substitution: The rate of SNAr is dependent on the concentration of both the substrate and the nucleophile. The fluorine atom is a good leaving group in this reaction, not because of its leaving group ability in the traditional sense, but because its high electronegativity makes the attached carbon highly electrophilic, thus promoting the initial, rate-determining nucleophilic attack. youtube.com

Oxidation of the Alcohol: The kinetics of alcohol oxidation have been studied for various systems. For example, the oxidation of benzyl alcohols often follows second-order kinetics, being first order in both the alcohol and the oxidizing agent. researchgate.net The presence of electron-withdrawing groups, like the nitro and fluoro substituents in this compound, would likely decrease the rate of oxidation by destabilizing the transition state which often has some positive charge buildup on the benzylic carbon.

Reduction of the Nitro Group: The kinetics of nitro group reduction can vary significantly depending on the reducing agent and reaction conditions. Catalytic hydrogenations are typically zero-order in the substrate at high concentrations and first-order at low concentrations.

Thermodynamics:

The thermodynamic parameters for reactions involving this compound, such as enthalpy and Gibbs free energy of formation, can be estimated using computational methods. chemeo.com These parameters provide insight into the stability of the molecule and the feasibility of its reactions. For instance, the reduction of the nitro group to an amine is a thermodynamically favorable process.

The table below summarizes some of the key reactions and their expected characteristics.

Reaction TypeReagents/ConditionsExpected Product(s)Key Mechanistic Features
Nucleophilic Aromatic Substitution Strong nucleophile (e.g., NaOCH₃)Methoxy-substituted derivativeMeisenheimer complex intermediate
Oxidation Mild oxidizing agent (e.g., PCC)2,5-Difluoro-3-nitrobenzaldehyde
Strong oxidizing agent (e.g., KMnO₄)2,5-Difluoro-3-nitrobenzoic acid
Reduction H₂, Pd/C3-Amino-2,5-difluorobenzyl alcoholCatalytic cycle
Photochemical Reaction UV light2,5-Difluoro-3-nitrosobenzaldehydeIntramolecular H-abstraction, aci-nitro intermediate

Applications in Advanced Organic Synthesis and Material Science

Role as a Precursor in Complex Molecule Synthesis

2,5-Difluoro-3-nitrobenzyl alcohol serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic molecules. Its functional groups—the hydroxyl, nitro, and fluoro moieties—offer multiple reaction sites for elaboration and transformation. The presence of fluorine atoms can significantly alter the physicochemical properties of the final products, often enhancing metabolic stability and bioavailability in medicinal chemistry contexts. ekb.eg

Synthesis of Fluorinated Heterocycles

The development of synthetic routes to fluorinated heterocycles is an area of intense research, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.gove-bookshelf.deresearchgate.net this compound is a valuable precursor for the synthesis of fluorinated nitrogen heterocycles. ekb.eg The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form various heterocyclic rings. For instance, the resulting aminobenzyl alcohol can be used to construct fluorinated quinolines, indoles, or benzodiazepines. The fluorine atoms on the aromatic ring influence the reactivity and regioselectivity of these cyclization reactions.

Stereoselective Synthesis of Functionalized Compounds

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry. While direct research on the stereoselective synthesis involving this compound is not extensively documented in the provided results, the principles of stereoselective synthesis can be applied to this molecule. beilstein-journals.org The hydroxyl group of the benzyl (B1604629) alcohol can be a handle for introducing chirality, for example, through enantioselective acylation or oxidation reactions catalyzed by chiral catalysts. The resulting chiral intermediates can then be elaborated into more complex, enantiomerically pure functionalized compounds.

Applications in Polymer Chemistry and Monomer Design

The unique electronic properties imparted by the fluorine and nitro substituents make this compound an interesting candidate for monomer design in polymer chemistry. The presence of these electron-withdrawing groups can influence the reactivity of the benzylic alcohol in polymerization reactions and affect the properties of the resulting polymers, such as thermal stability, solubility, and optical characteristics. While specific examples of its use in polymer chemistry are not detailed in the search results, its structural motifs are relevant to the design of high-performance polymers.

Utilization in Supramolecular Chemistry and Host-Guest Systems

Information regarding the direct application of this compound in supramolecular chemistry and host-guest systems is not available in the provided search results.

Photophysical Properties and Potential for Optoelectronic Materials

The photophysical properties of nitroaromatic compounds are of interest for various applications, including photo-responsive materials. While the specific photophysical properties of this compound are not detailed, related compounds like 4-nitrobenzyl alcohol are known to be part of the benzyl alcohol class, which can have applications as xenobiotic metabolites. nih.gov The nitro group, being a strong electron-withdrawing group, can influence the electronic transitions within the molecule, potentially leading to interesting absorption and emission characteristics. Further research would be needed to fully elucidate its potential in optoelectronic materials.

Role in Catalysis and Ligand Design

The structure of this compound suggests its potential as a precursor for the synthesis of novel ligands for catalysis. The functional groups present can be modified to create chelating sites for metal ions. For example, the nitro group can be reduced to an amine, and the hydroxyl group can be derivatized to create bidentate or tridentate ligands. The fluorine atoms can be used to tune the electronic properties of the resulting metal complexes, which in turn can influence their catalytic activity and selectivity. While direct applications in catalysis are not explicitly mentioned, the synthesis of related compounds like 4-amino-3-carboxyphenyl trifluoromethanesulfonate (B1224126) from 2-nitrobenzyl alcohol highlights the transformative potential of these molecules in creating functional chemical entities. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,5-Difluoro-3-nitrobenzyl alcohol and its derivatives is an area ripe for innovation, with a growing emphasis on developing more efficient, safer, and environmentally benign processes. Current synthetic routes often rely on classical nitration and reduction sequences which can involve harsh reagents and produce significant waste. Future research is expected to focus on several key areas to address these limitations.

One promising avenue is the exploration of alternative catalytic systems. For instance, the use of solid acid catalysts or zeolites for the nitration of 2,5-difluorotoluene (B1362542) could offer improved regioselectivity and easier catalyst recovery compared to traditional mixed-acid nitration. Similarly, developing novel catalytic reduction methods for the nitro group that are compatible with the fluoro substituents and the benzyl (B1604629) alcohol moiety is crucial. This could involve heterogeneous catalysts with enhanced selectivity or biocatalytic approaches using engineered enzymes.

Inspired by syntheses of related nitrobenzyl alcohols, alternative sequences such as bromination-hydrolysis-oxidation could be adapted for fluorinated analogues. nih.gov This approach, potentially utilizing catalysts like azobisalkylnitrile for bromination, may offer improved safety and environmental profiles. nih.gov

Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic methodologies. This includes the use of greener solvents, energy-efficient reaction conditions (such as microwave or flow chemistry), and atom-economical reaction pathways. For example, the selective oxidation of a precursor like 2,5-difluoro-3-nitrotoluene (B3026758) to the corresponding benzyl alcohol using green oxidants such as H₂O₂ or even O₂ in the presence of a suitable catalyst would be a significant advancement. The application of reagents like TEMPO-COOH with NaClO, which has been successful in the green oxidative synthesis of 2-nitrobenzaldehyde, could be explored for the oxidation of the corresponding alcohol.

A summary of potential future synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Focus
Solid Acid Catalysis Improved regioselectivity, catalyst recyclability, reduced waste.Development of tailored solid acid catalysts for nitration of fluorinated aromatics.
Novel Reduction Methods Higher selectivity, milder reaction conditions, reduced use of hazardous reagents.Exploration of new heterogeneous catalysts and biocatalytic reduction systems.
Alternative Reaction Sequences Improved safety and environmental impact.Adaptation of bromination-hydrolysis-oxidation sequences for fluorinated substrates.
Green Chemistry Approaches Reduced environmental footprint, enhanced safety, and efficiency.Implementation of flow chemistry, microwave-assisted synthesis, and green oxidants.

Integration of Advanced Computational Approaches for Reaction Design

The intricate interplay of electronic and steric effects in this compound makes it an ideal candidate for the application of advanced computational chemistry techniques in reaction design and optimization. In silico studies can provide profound insights into reaction mechanisms, predict reactivity and selectivity, and guide the experimental design of novel synthetic routes, thereby reducing the need for extensive empirical screening.

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanistic details of key transformations. For instance, DFT studies can be employed to model the nitration of 2,5-difluorotoluene, providing a detailed understanding of the transition states and intermediates involved. eurjchem.comresearchgate.net This can help in predicting the regioselectivity of the nitration and identifying reaction conditions that favor the formation of the desired 3-nitro isomer. researchgate.net Such calculations have been used to correct and refine the understanding of the benzene (B151609) nitration mechanism, highlighting the power of this approach. eurjchem.com

Furthermore, computational modeling can be instrumental in the design of novel catalysts for the synthesis of this compound. By simulating the interaction of potential catalysts with the substrate and intermediates, it is possible to predict catalytic activity and selectivity, accelerating the discovery of more efficient catalytic systems. This approach has been applied to understand the role of catalysts in various organic reactions.

In silico docking simulations, which are commonly used in drug discovery, can also be adapted to predict the binding of this compound and its derivatives to the active sites of enzymes or receptors. mdpi.comrsc.org This can guide the design of new molecules with specific biological activities. The insights gained from these computational approaches can significantly streamline the synthetic and application-oriented research on this and related molecules.

Exploration of New Application Domains in Niche Chemical Fields

The unique substitution pattern of this compound suggests a range of potential applications in specialized areas of chemistry, beyond its role as a simple synthetic intermediate. The presence of the photolabile o-nitrobenzyl group, in particular, opens up avenues for its use in photochemistry and materials science. umass.eduresearchgate.net

One emerging area of interest is the development of photocleavable protecting groups. The o-nitrobenzyl group is a well-known photolabile protecting group that can be cleaved with UV light. umass.edu The fluorine substituents in this compound can modulate the photochemical properties of the nitrobenzyl moiety, potentially leading to protecting groups with tailored cleavage efficiencies and wavelength specificities.

Furthermore, derivatives of this compound could find applications as building blocks for the synthesis of functional organic materials. For example, its incorporation into polymer backbones or as side-chain functionalities could lead to the development of photodegradable polymers and photoresists for microelectronics and coatings industries. umass.eduresearchgate.net The fluorine atoms can enhance the thermal stability and chemical resistance of these materials. umn.edu

The compound and its derivatives could also serve as precursors for the synthesis of novel heterocyclic compounds with potential biological activity. The combination of the nitro group, which can be reduced to an amine, and the benzyl alcohol functionality provides a versatile platform for a variety of cyclization reactions.

Interdisciplinary Research with Emerging Material Technologies

The convergence of the unique properties of this compound with advancements in material science presents exciting opportunities for interdisciplinary research. The incorporation of this fluorinated, nitro-functionalized aromatic compound into various material platforms could lead to the development of smart materials with novel functionalities.

A significant area of potential is in the field of fluorinated polymers. umn.edu Polymers containing fluorine often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. umn.edu By using this compound or its derivatives as monomers or functional additives, it may be possible to create new fluorinated polymers with tunable properties. researchgate.net The nitro group could serve as a handle for further chemical modification or as a photoactive center. umass.eduresearchgate.net Research has shown that residual fluorinated alcohols can be present in various fluorinated materials, highlighting the importance of understanding their incorporation and behavior. nih.gov

The photolability of the o-nitrobenzyl group can be exploited in the design of photoresponsive materials. umass.eduresearchgate.net For example, hydrogels cross-linked with derivatives of this compound could be designed to degrade upon exposure to light, allowing for the controlled release of encapsulated drugs or cells for tissue engineering applications. umass.edu Similarly, self-assembled monolayers on surfaces could be patterned using light by cleaving the nitrobenzyl ether linkages. researchgate.net

Furthermore, the electronic properties imparted by the fluorine and nitro substituents could be harnessed in the development of materials for electronic and optoelectronic applications. routledge.com The potential for this compound to be used in the synthesis of conducting polymers or as a component in charge-transfer complexes warrants further investigation. The study of fluorinated molecules is crucial for the advancement of conducting polymer research. researchgate.net The unique properties of the C-F bond are being increasingly explored in bioengineering and nanotechnology. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Difluoro-3-nitrobenzyl alcohol in laboratory settings?

  • Methodology : Synthesis typically involves sequential nitration and fluorination of benzyl alcohol derivatives. For example, nitration of 2,5-difluorobenzyl alcohol using nitric acid in a controlled acidic medium, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Reaction progress can be monitored using thin-layer chromatography (TLC) .
  • Critical Considerations : Ensure stoichiometric control to avoid over-nitration. Safety protocols for handling fuming nitric acid are essential.

Q. How should researchers prepare stock solutions of this compound for experimental use?

  • Methodology : Dissolve in anhydrous DMSO at 10 mM concentration (5.2876 mL DMSO per 10 mg compound). Vortex or sonicate to ensure complete dissolution. Store aliquots at room temperature (RT) in moisture-free vials with desiccants to prevent hydrolysis .
  • Data Reference : Solubility in DMSO: 100 mg/mL at RT; avoid aqueous buffers due to limited solubility .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodology : Store in amber glass vials under inert gas (argon/nitrogen) at RT. Avoid exposure to light, moisture, and oxidizing agents. Regularly verify purity via HPLC (>98% by area normalization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in electrophilic aromatic substitution reactions?

  • Methodology :

  • Temperature : Conduct nitration at 0–5°C to minimize side reactions.
  • Catalysts : Use sulfuric acid as a protonating agent to enhance electrophilic attack.
  • Solvent : Opt for dichloromethane (DCM) for better nitro-group orientation .
    • Validation : Monitor reaction intermediates using LC-MS and compare retention times with standards.

Q. What strategies can resolve contradictory NMR data when characterizing this compound derivatives?

  • Methodology :

  • 2D NMR : Use HSQC and HMBC to assign fluorine-proton coupling patterns and resolve overlapping peaks.
  • Isotopic Labeling : Compare with deuterated analogs (e.g., 3-nitrobenzyl-d6 alcohol) to confirm peak assignments .
    • Case Study : Inconsistent NOE signals may arise from rotational isomerism; variable-temperature NMR (VT-NMR) can clarify dynamic effects .

Q. What analytical techniques effectively distinguish positional isomers in fluorinated nitrobenzyl alcohols?

  • Methodology :

  • HPLC : Use a reverse-phase C18 column with acetonitrile/water (70:30) mobile phase; retention times vary based on fluorine/nitro group positions.
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes isomers via exact mass differences (e.g., 2,5- vs. 3,5-substituted derivatives) .
    • Data Interpretation : Cross-reference with computational models (DFT) to predict fragmentation patterns .

Methodological Notes

  • Purification : Recrystallization from ethanol/water (1:1) improves purity (>99%) for X-ray crystallography studies .
  • Derivatization : Esterify with 3,5-dinitrobenzoyl chloride to enhance UV detection in trace analysis .
  • Safety : Use fluorine-resistant gloves (e.g., Viton®) during handling to prevent dermal exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.